molecular formula C10H7Br2N B1435235 1,3-Dibromo-4-methylisoquinoline CAS No. 1396762-36-9

1,3-Dibromo-4-methylisoquinoline

Cat. No. B1435235
M. Wt: 300.98 g/mol
InChI Key: COPMEVDSZMYIJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

DBMI has a molecular weight of 335.9 g/mol. It is slightly soluble in water but highly soluble in organic solvents such as chloroform and methanol. DBMI has a strong absorption in the ultraviolet region, making it an ideal compound for spectroscopic analysis.


Physical And Chemical Properties Analysis

DBMI is a yellow crystalline solid. It has a strong absorption in the ultraviolet region, which makes it suitable for spectroscopic analysis. It is slightly soluble in water but highly soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

Synthetic Chemistry Applications

Isoquinolines, including those structurally related to 1,3-Dibromo-4-methylisoquinoline, are pivotal in synthetic chemistry for constructing complex molecules. For instance, Yamamoto et al. (2009) discuss alkyne activation methods that lead to isoquinolines through electrophile interactions, demonstrating the chemical's role in creating structurally diverse compounds with potential applications in various fields, including materials science and pharmaceuticals (Yamamoto, Gridnev, Patil, & Jin, 2009). Similarly, Obika et al. (2007) present a concise synthesis of 1,2-dihydroisoquinolines, highlighting the use of carbophilic Lewis acids in creating complex molecular structures, which further underscores the versatility of isoquinoline derivatives in synthetic chemistry (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

Therapeutic Applications

Isoquinolines have been extensively studied for their potential therapeutic applications. Singh and Shah (2017) review the therapeutic activities of Tetrahydroisoquinoline (THIQ) derivatives, including anticancer and neuroprotective effects, indicating the broad pharmaceutical applications of isoquinoline derivatives (Singh & Shah, 2017). These findings suggest that derivatives of isoquinolines, possibly including 1,3-Dibromo-4-methylisoquinoline, could have significant roles in drug development, particularly in designing new therapeutic agents for treating various diseases.

Biochemical and Material Science Investigations

In material science and biochemical research, isoquinoline derivatives serve as crucial intermediates. For example, Melzer, Felber, and Bracher (2018) discuss a novel synthesis method for highly-substituted isoquinolines, showcasing their importance in the development of natural products and pharmaceuticals (Melzer, Felber, & Bracher, 2018). Furthermore, Buskes et al. (2016) explore isoquinolines as protein kinase inhibitors, offering insights into their potential in developing antimalarial compounds, thus highlighting their significance in addressing global health challenges (Buskes, Harvey, Prinz, Crabb, Gilson, Wilson, & Abbott, 2016).

Safety And Hazards

The specific safety and hazards associated with DBMI are not detailed in the search results. For accurate safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

1,3-dibromo-4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPMEVDSZMYIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295199
Record name Isoquinoline, 1,3-dibromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-4-methylisoquinoline

CAS RN

1396762-36-9
Record name Isoquinoline, 1,3-dibromo-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396762-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 1,3-dibromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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